Lean Body Mass Gain: Anamorelin vs. Placebo in Phase 3 ROMANA Trials
Anamorelin demonstrates a statistically significant and clinically meaningful increase in lean body mass (LBM) compared to placebo in the ROMANA 1 and ROMANA 2 Phase 3 trials. In ROMANA 1, the median LBM change for Anamorelin was +0.99 kg (95% CI 0.61 to 1.36) versus -0.47 kg (95% CI -1.00 to 0.21) for placebo, p<0.0001 [1]. In ROMANA 2, the median LBM change was +0.65 kg (95% CI 0.38 to 0.91) for Anamorelin versus -0.98 kg (95% CI -1.49 to -0.41) for placebo, p<0.0001 [2].
| Evidence Dimension | Change in Lean Body Mass (LBM) over 12 weeks |
|---|---|
| Target Compound Data | ROMANA 1: +0.99 kg (median, 95% CI 0.61-1.36); ROMANA 2: +0.65 kg (median, 95% CI 0.38-0.91) |
| Comparator Or Baseline | Placebo: ROMANA 1: -0.47 kg (median, 95% CI -1.00-0.21); ROMANA 2: -0.98 kg (median, 95% CI -1.49 to -0.41) |
| Quantified Difference | ROMANA 1: Net benefit of 1.46 kg; ROMANA 2: Net benefit of 1.63 kg (p<0.0001 for both studies) |
| Conditions | Randomized, double-blind, placebo-controlled Phase 3 trials (ROMANA 1: N=484; ROMANA 2: N=495) in patients with unresectable Stage III/IV NSCLC and cachexia (≥5% weight loss within 6 months or BMI <20 kg/m²); Anamorelin 100 mg orally once daily for 12 weeks; LBM measured by DXA. |
Why This Matters
Procurement of Anamorelin is justified by its unique ability to reverse cachexia-associated LBM loss, a validated clinical endpoint that alternative therapies (e.g., Megestrol Acetate) have failed to demonstrate.
- [1] Temel JS, Abernethy AP, Currow DC, Friend J, Duus EM, Yan Y, Fearon KC. Anamorelin in patients with non-small-cell lung cancer and cachexia (ROMANA 1 and ROMANA 2): results from two randomised, double-blind, phase 3 trials. Lancet Oncol. 2016;17(4):519-531. View Source
- [2] Currow D, Temel JS, Abernethy A, Milanowski J, Friend J, Fearon KC. ROMANA 3: a phase 3 safety extension study of anamorelin in advanced non-small-cell lung cancer (NSCLC) patients with cachexia. Ann Oncol. 2017;28(8):1949-1956. View Source
